CID 1375606 is classified under sulfonamide derivatives, which are known for their diverse biological activities. It is primarily sourced from chemical suppliers specializing in biochemicals and research compounds . The compound's classification as a GPR27 agonist positions it within pharmacological research areas focusing on metabolic regulation and neurological conditions where GPR27 is implicated.
The synthesis of CID 1375606 involves several steps typical for creating sulfonamide derivatives. The general synthetic route includes:
Specific synthetic routes may vary based on laboratory protocols and desired purity levels. The synthesis may require optimization of reaction conditions to maximize yield and minimize by-products.
CID 1375606 has a complex molecular structure characterized by the following features:
The structural representation can be summarized as follows:
This molecular configuration contributes to its biological activity as a GPR27 agonist, influencing its interaction with cellular receptors .
CID 1375606 participates in various chemical reactions typical for sulfonamide compounds:
Common reagents used in these reactions include bases or acids to facilitate the desired transformations. The specific outcomes depend on reaction conditions such as temperature, solvent, and concentration.
As a GPR27 agonist, CID 1375606 activates this receptor through binding, leading to downstream signaling events. The mechanism involves:
The effectiveness of CID 1375606 in activating GPR27 highlights its potential as a research tool in pharmacological studies.
CID 1375606 exhibits several notable physical and chemical properties:
These properties are essential for determining its handling during synthesis and experimentation .
CID 1375606 has significant applications in scientific research, particularly in pharmacology:
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors, with approximately 100 members classified as orphan receptors due to their unidentified endogenous ligands and unresolved physiological functions [8] [9]. Among these, GPR27 belongs to the "Super-Conserved Receptors Expressed in the Brain" (SREB) subfamily, which includes GPR85 (SREB2) and GPR173 (SREB3). These receptors exhibit extraordinary evolutionary conservation across vertebrate species and display predominant expression within the central nervous system (CNS) [9]. GPR27 has been genetically linked to several physiological processes, including insulin secretion in pancreatic β-cells, glucose homeostasis, and neuronal plasticity, though its precise mechanistic roles remain enigmatic due to the absence of confirmed natural ligands [3] [6] [9].
The molecular characterization of GPR27 reveals it is an intronless gene located on human chromosome 3, encoding a canonical seven-transmembrane (7TM) domain architecture typical of Class A GPCRs. Despite sharing only 15-20% sequence homology with aminergic receptors, GPR27 contains several conserved structural motifs, including a DRY sequence at the cytoplasmic end of transmembrane helix 3—a hallmark of many GPCRs involved in G protein coupling [9]. Unlike its SREB counterparts, GPR27 exhibits minimal constitutive activity in standard assays, presenting unique challenges for pharmacological investigation [3] [9].
Table 1: Fundamental Characteristics of CID 1375606
Property | Value/Description |
---|---|
Chemical Name | 2,4-Dichloro-N-(phenylcarbamoyl)phenylbenzamide |
Molecular Weight | 385.24 g/mol |
Molecular Formula | C₂₀H₁₄Cl₂N₂O₂ |
CAS Number | 313493-80-0 |
Solubility | Soluble to 100 mM in DMSO |
Purity | ≥98% (HPLC) |
Storage Conditions | +4°C |
Primary Target | GPR27 agonist |
The discovery of synthetic agonists for GPR27 represents a critical pharmacological breakthrough for several reasons. First, they serve as essential molecular tools to probe receptor function in cellular and animal models, enabling hypothesis testing about GPR27's roles in metabolic regulation and CNS function. Second, they provide structural templates for rational drug design targeting this orphan receptor, potentially leading to therapeutics for metabolic or neurological disorders [3] [6] [9].
CID 1375606 emerged as the first selective GPR27 agonist identified through high-throughput screening, demonstrating a unique signaling bias toward β-arrestin 2 recruitment rather than classical G protein activation. In firefly luciferase complementation assays, CID 1375606 exhibited potent agonist activity with pEC₅₀ values of 6.34 (Emax 100%) for a chimeric GPR27V2 receptor and 5.1 for wild-type GPR27 [1] [2] [3]. This β-arrestin-biased signaling profile was independently confirmed using NanoLuc Binary Technology, GFP-tagged β-arrestin 2 imaging, and PathHunter β-arrestin 2 assays [3]. The compound's selectivity was established through its inability to activate the closely related receptors GPR85 and GPR173, making it a precise pharmacological tool for dissecting GPR27-specific functions [3] [4].
Biologically, GPR27 activation by CID 1375606 has been functionally linked to insulin transcription regulation in pancreatic β-cells and glucose homeostasis in zebrafish models. Genetic deletion studies in zebrafish revealed that gpr27 knockout elevates medium-chain acylcarnitines—lipid species associated with insulin resistance in humans—suggesting potential relevance to metabolic disorders [6] [9]. In the CNS, GPR27 expression in hippocampal neurons implies roles in neural plasticity and cognitive functions, though these pathways remain largely unexplored due to the historical lack of pharmacological tools [9].
The identification of CID 1375606 exemplifies a surrogate ligand approach to orphan GPCR deorphanization—a strategy that circumvents the challenge of discovering endogenous ligands by instead developing synthetic compounds to activate orphan receptors and elucidate their functions [3] [8]. CID 1375606 was discovered through a high-throughput screening campaign of a diversity-oriented synthesis library against a chimeric GPR27V2 receptor, where the C-terminal tail of GPR27 was replaced with that of the vasopressin V2 receptor to enhance assay sensitivity for β-arrestin recruitment [3]. This approach successfully identified the N-phenyl-2,4-dichlorobenzamide scaffold as a privileged structure for GPR27 agonism [3] [4].
The discovery of CID 1375606 has accelerated structure-activity relationship (SAR) investigations, leading to the development of improved agonists. Systematic modifications of its core structure revealed that:
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: